![molecular formula C17H30N4O2 B2642497 N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide CAS No. 1333780-96-3](/img/structure/B2642497.png)
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and has since been the subject of extensive scientific research.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide is its specificity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, its mechanism of action is complex and not fully understood, which can make it difficult to optimize dosing and predict potential side effects.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide, including:
1. Further exploration of its mechanism of action and potential uses in the treatment of cancer and other diseases.
2. Development of more effective dosing strategies and combination therapies with other drugs.
3. Investigation of its potential use in the treatment of genetic disorders.
4. Development of more specific and potent inhibitors of RNA polymerase I transcription.
In conclusion, this compound is a promising small molecule inhibitor of RNA polymerase I transcription with potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and optimize its use in the clinic.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide involves several steps, including the reaction of 1,4-dicyanocyclopentadiene with ethyl 2-bromoacetate to form 1-cyanocyclopent-1-ene-2-carboxylic acid ethyl ester. This intermediate is then reacted with 3-methylpiperazine and 2-ethoxyethylamine to form this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the treatment of tumors that are dependent on the nucleolar stress response pathway. It has also been studied for its potential use in the treatment of certain genetic disorders.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-3-23-11-10-21-9-8-20(12-15(21)2)13-16(22)19-17(14-18)6-4-5-7-17/h15H,3-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYWEBDDLPHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1C)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)
![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)
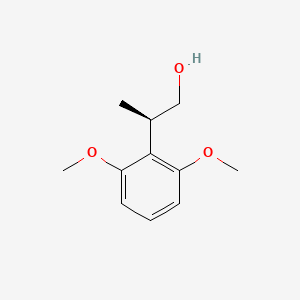
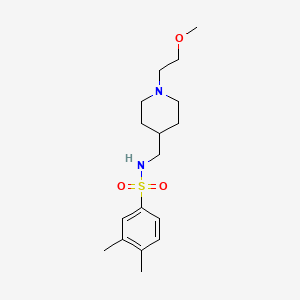

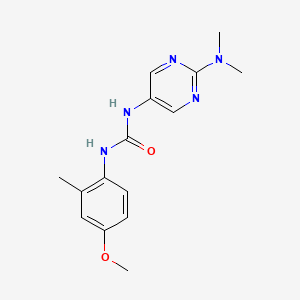

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2642423.png)
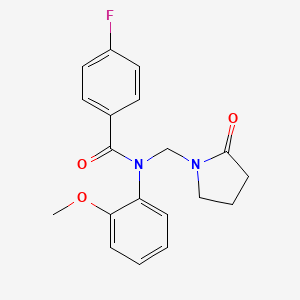
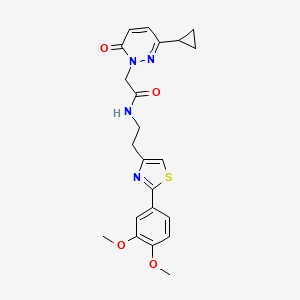
methanone](/img/structure/B2642429.png)
![4-[(Difluoromethyl)sulfanyl]benzaldehyde](/img/structure/B2642430.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2642435.png)